molecular formula C14H18ClN5 B7890986 BMS-345541 CAS No. 445430-59-1

BMS-345541

Cat. No.: B7890986
CAS No.: 445430-59-1
M. Wt: 291.78 g/mol
InChI Key: MIDKPVLYXNLFGZ-UHFFFAOYSA-N
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Description

BMS-345541 is a chemical compound with the empirical formula C14H17N5·HCl and a molecular weight of 291.78 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of BMS-345541 involves several steps. The primary synthetic route includes the reaction of 1,2-ethanediamine with 1,8-dimethylimidazo(1,2-a)quinoxaline under specific reaction conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

BMS-345541 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BMS-345541 has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of BMS-345541 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

BMS-345541 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the monohydrochloride group, which can impact its solubility, reactivity, and overall chemical behavior.

Biological Activity

BMS-345541 is a selective allosteric inhibitor of IκB kinase (IKK), primarily targeting IKKβ with an IC50 of approximately 0.3 μM and IKKα with an IC50 of about 4.0 μM. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions, due to its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation.

The primary mechanism through which this compound exerts its effects is by inhibiting the NF-κB signaling pathway. By blocking IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and thus inhibiting its translocation to the nucleus. This results in reduced transcription of genes that promote cell survival and proliferation.

Key Findings:

  • Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines, including melanoma and chronic lymphocytic leukemia (CLL) cells. The apoptosis is characterized by mitochondrial involvement, including changes in mitochondrial membrane potential and release of apoptosis-inducing factors .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that this compound effectively inhibited tumor growth in mouse models of melanoma. Treatment with doses as high as 125 mg/kg resulted in significant tumor regression .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Study Cell Type Concentration (μM) Effect Mechanism
Melanoma (SK-MEL-5, A375)0.1 - 10Induces apoptosisNF-κB inhibition, mitochondrial pathway activation
CLL Cells1 - 2Selective apoptosisDown-regulation of anti-apoptotic genes
Osteoarthritis Model (Mouse)500 nM - 5 µMReduced OA severitySuppression of NF-κB-Hif-2α pathway
Melanoma10 - 75 mg/kgTumor growth inhibitionIKK activity reduction

Case Studies

  • Melanoma Treatment :
    In a study involving human melanoma cell lines (SK-MEL-5, A375), this compound was administered at varying concentrations. Results indicated a concentration-dependent reduction in cell viability and significant apoptotic features such as nuclear condensation and TUNEL staining positivity . In vivo experiments showed that mice treated with this compound exhibited an 86% reduction in tumor volume compared to controls.
  • Chronic Lymphocytic Leukemia :
    Another study focused on CLL cells demonstrated that pretreatment with this compound enhanced sensitivity to apoptosis-inducing agents. The compound led to significant down-regulation of NF-κB target genes, correlating with increased rates of cell death in high ZAP-70 expressing CLL cells .
  • Osteoarthritis Model :
    In a surgically induced osteoarthritis mouse model, this compound was administered intra-articularly three times a week for eight weeks. Histological analysis revealed significantly reduced OA severity compared to vehicle controls, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203243
Record name BMS 345541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-59-1, 547757-23-3
Record name 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445430-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 345541
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 345541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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